molecular formula C12H19NO6 B6250493 4-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[3,4-b]morpholine-2-carboxylic acid, Mixture of diastereomers CAS No. 2385746-45-0

4-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[3,4-b]morpholine-2-carboxylic acid, Mixture of diastereomers

Cat. No. B6250493
CAS RN: 2385746-45-0
M. Wt: 273.3
InChI Key:
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Description

This compound, also known as 4-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[3,4-b]morpholine-2-carboxylic acid, has a CAS Number of 2385746-45-0 . It has a molecular weight of 273.29 and its IUPAC name is 4-(tert-butoxycarbonyl)hexahydro-2H-furo[3,4-b][1,4]oxazine-2-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19NO6/c1-12(2,3)19-11(16)13-4-8(10(14)15)18-9-6-17-5-7(9)13/h7-9H,4-6H2,1-3H3,(H,14,15) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder stored at room temperature . Its molecular weight is 273.29 .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[3,4-b]morpholine-2-carboxylic acid involves the protection of the amine group, followed by the formation of the furo[3,4-b]morpholine ring system and the subsequent deprotection of the amine group. The final product is a mixture of diastereomers.", "Starting Materials": [ "Hexahydrofuro[3,4-b]morpholine", "tert-Butyl chloroformate", "Sodium hydride", "Diethyl ether", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Protection of the amine group: Hexahydrofuro[3,4-b]morpholine is treated with tert-butyl chloroformate and sodium hydride in diethyl ether to form the tert-butoxycarbonyl (Boc) protected amine.", "Formation of the furo[3,4-b]morpholine ring system: The Boc-protected amine is then reacted with methanol and hydrochloric acid to form the corresponding methyl ester. This is followed by treatment with sodium hydroxide in water to form the furo[3,4-b]morpholine ring system.", "Deprotection of the amine group: The diastereomeric mixture of the furo[3,4-b]morpholine ring system is then treated with hydrochloric acid to remove the Boc protecting group and form the final product, 4-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[3,4-b]morpholine-2-carboxylic acid." ] }

CAS RN

2385746-45-0

Product Name

4-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[3,4-b]morpholine-2-carboxylic acid, Mixture of diastereomers

Molecular Formula

C12H19NO6

Molecular Weight

273.3

Purity

0

Origin of Product

United States

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